molecular formula C8H9ClFNO B1375844 1-(5-Amino-2-fluorophenyl)ethanone hcl CAS No. 1261838-05-4

1-(5-Amino-2-fluorophenyl)ethanone hcl

Cat. No. B1375844
M. Wt: 189.61 g/mol
InChI Key: CDDLMWGEHLGCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Amino-2-fluorophenyl)ethanone hcl” is a chemical compound with the molecular formula C8H9ClFNO . It is also known by other names such as “5’-Amino-2’-fluoroacetophenone” and "5-AMINO-2-FLUOROACETOPHENONE" .


Molecular Structure Analysis

The molecular structure of “1-(5-Amino-2-fluorophenyl)ethanone hcl” consists of a benzene ring substituted with an amino group and a fluorine atom at positions 5 and 2, respectively. The benzene ring is also attached to an ethanone group .


Physical And Chemical Properties Analysis

“1-(5-Amino-2-fluorophenyl)ethanone hcl” has a molecular weight of 153.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 153.058992041 g/mol . It has a topological polar surface area of 43.1 Ų .

Scientific Research Applications

Antithrombotic and Thrombolytic Effects

MDL 28,133A, structurally similar to 1-(5-Amino-2-fluorophenyl)ethanone HCl, acts as a potent 5-HT2 receptor antagonist. It inhibits platelet aggregation, thus serving as a potent antithrombotic agent. It facilitates thrombolysis, particularly in coronary thrombosis, and may benefit treatment of hyperthrombotic conditions without hemodynamic side effects. This compound does not affect systemic blood pressure or heart rate, highlighting its potential for treating thrombotic conditions without adverse hemodynamic effects (Hsieh et al., 1994).

Metabolic Pathways of Prasugrel

Prasugrel, a thienopyridine antiplatelet agent, undergoes metabolism to form active metabolites. The study shows that both the intestine and liver significantly contribute to this metabolic transformation. Understanding these pathways is crucial for optimizing the therapeutic efficacy of drugs like Prasugrel and, potentially, structurally related compounds (Hagihara et al., 2011).

Analgesic Effects in Neuropathic Pain

F 13640 and F 13714, compounds structurally similar to 1-(5-Amino-2-fluorophenyl)ethanone HCl, show potential as high-efficacy 5-HT(1A) receptor agonists. They demonstrate significant analgesic effects in a rat model of trigeminal neuropathic pain, suggesting the potential of related compounds in managing neuropathic pain conditions (Deseure et al., 2002).

Antipsychotic Potential

Compounds like (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone have shown a unique antipsychotic-like profile in behavioral tests without binding to dopamine receptors. This suggests the potential of 1-(5-Amino-2-fluorophenyl)ethanone HCl and related compounds in antipsychotic therapy with possibly fewer side effects compared to traditional antipsychotic drugs (Wise et al., 1986).

Safety And Hazards

The safety information for “1-(5-Amino-2-fluorophenyl)ethanone hcl” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of “1-(5-Amino-2-fluorophenyl)ethanone hcl” would depend on its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

1-(5-amino-2-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDLMWGEHLGCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-fluorophenyl)ethanone hcl

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